molecular formula C9H12IN3 B11805002 N-Cyclopentyl-5-iodopyrimidin-4-amine

N-Cyclopentyl-5-iodopyrimidin-4-amine

Cat. No.: B11805002
M. Wt: 289.12 g/mol
InChI Key: AQMILURULOXAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-5-iodopyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H12IN3. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and an iodine atom at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-iodopyrimidin-4-amine typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 5-bromopyrimidin-4-amine with cyclopentylamine, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalytic systems and green chemistry principles is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

N-Cyclopentyl-5-iodopyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group and iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • N-Cyclopentyl-5-bromopyrimidin-4-amine
  • N-Cyclopentyl-5-chloropyrimidin-4-amine

Uniqueness

N-Cyclopentyl-5-iodopyrimidin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine or chlorine analogs. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

Molecular Formula

C9H12IN3

Molecular Weight

289.12 g/mol

IUPAC Name

N-cyclopentyl-5-iodopyrimidin-4-amine

InChI

InChI=1S/C9H12IN3/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13)

InChI Key

AQMILURULOXAGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=NC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.